2-tert-Butyl-3-methyl-1H-indole
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Overview
Description
2-tert-Butyl-3-methyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The tert-butyl group in this compound adds steric bulk, which can influence its chemical reactivity and biological interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . Another approach is the Vilsmeier formylation, followed by reduction and protection steps to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for indole derivatives often involve multi-step synthesis routes that are optimized for yield and purity. These methods may include the use of transition metal catalysts, reductive cyclization reactions, and other advanced organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-3-methyl-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups on the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
2-tert-Butyl-3-methyl-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-tert-Butyl-3-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, influencing biological processes such as cell signaling and metabolism . The tert-butyl group can enhance the compound’s stability and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-1H-indole: Similar structure but lacks the methyl group at the 3-position.
3-Methyl-1H-indole: Lacks the tert-butyl group at the 2-position.
Indole-3-acetic acid: A naturally occurring indole derivative with different functional groups.
Uniqueness
2-tert-Butyl-3-methyl-1H-indole is unique due to the presence of both the tert-butyl and methyl groups, which can influence its chemical reactivity and biological interactions.
Properties
CAS No. |
80603-06-1 |
---|---|
Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2-tert-butyl-3-methyl-1H-indole |
InChI |
InChI=1S/C13H17N/c1-9-10-7-5-6-8-11(10)14-12(9)13(2,3)4/h5-8,14H,1-4H3 |
InChI Key |
HEBXIBZQLTVDFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)C(C)(C)C |
Origin of Product |
United States |
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